REACTION_SMILES
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[Br:23][c:24]1[cH:25][cH:26][c:27]([F:30])[cH:28][cH:29]1.[CH3:31][N:32]([CH3:33])[CH:34]=[O:35].[H-:1].[H:21][H:22].[Na+:2].[OH2:36].[c:3]1([CH:9]([N:10]2[CH2:11][CH:12]([OH:14])[CH2:13]2)[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[c:3]1([CH:9]([N:10]2[CH2:11][CH:12]([O:14][c:27]3[cH:26][cH:25][c:24]([Br:23])[cH:29][cH:28]3)[CH2:13]2)[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CN(C(c2ccccc2)c2ccccc2)C1
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Name
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Type
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product
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Smiles
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Brc1ccc(OC2CN(C(c3ccccc3)c3ccccc3)C2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |